![molecular formula C20H19N3O3 B2703549 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 1021071-60-2](/img/structure/B2703549.png)
6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and ring structures. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic substitution .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Synthesis and Anti-Inflammatory Evaluation : A study by Boukharsa et al. (2018) on the synthesis of novel derivatives related to 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one revealed significant anti-inflammatory activity in an in vivo rat paw edema model. This suggests potential therapeutic applications in managing inflammation (Boukharsa et al., 2018).
Antimicrobial Applications
- Antimicrobial Activity of Indolyl-Substituted Derivatives : Research by Abou-Elmagd et al. (2015) explored the antimicrobial activities of various heterocycles prepared from compounds similar to 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, indicating its potential as a basis for developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Potential Anti-Tubercular Agents
- Tetrahydropyrimidine-Isatin Hybrids : A study by Akhaja and Raval (2012) synthesized derivatives with a structure related to the compound , showing promise as anti-bacterial, anti-fungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Chemical Synthesis and Reactivity
- Chemistry of Furans : Lopes et al. (2015) investigated the reactivity of furan derivatives, which are structurally related to 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, providing insights into the synthesis of functionalized compounds (Lopes et al., 2015).
Inhibitory Activities
- Synthesis as DYRK1A Inhibitors : Bruel et al. (2014) synthesized pyridazin-3(2H)-one analogs, showing their inhibitory activities against DYRK1A, suggesting potential applications in cancer therapy (Bruel et al., 2014).
Antibacterial Activities
- Heterocyclic Compounds as Antibacterial Agents : El-Hashash et al. (2015) utilized a key starting material structurally similar to the compound for synthesizing a series of heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).
Propiedades
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(furan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(22-13-11-15-5-1-2-6-17(15)22)8-3-12-23-20(25)10-9-16(21-23)18-7-4-14-26-18/h1-2,4-7,9-10,14H,3,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSWREKEVBDTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.